

Application Notes: Quantitative Analysis of Amino Acids Using DL-Aspartic acid-d3

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Compound of Interest

Compound Name: DL-Aspartic acid-d3

Cat. No.: B578249

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Introduction

The accurate quantification of amino acids is crucial in various fields of research, including metabolomics, clinical diagnostics, and drug development. Amino acid profiles can serve as important biomarkers for disease states and can provide insights into metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and throughput. The use of stable isotope-labeled internal standards is essential for accurate and precise quantification, as they compensate for variations in sample preparation and matrix effects.

DL-Aspartic acid-d3 is a deuterated form of aspartic acid that serves as an ideal internal standard for the quantification of endogenous L-aspartic acid.^[1] By spiking a known concentration of **DL-Aspartic acid-d3** into a biological sample, the concentration of L-aspartic acid can be accurately determined by comparing the peak area ratios of the analyte to the internal standard.

These application notes provide a detailed protocol for the quantitative analysis of L-aspartic acid in human plasma using **DL-Aspartic acid-d3** as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of amino acids using a stable isotope-labeled internal standard is depicted below.



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Figure 1. Experimental Workflow for Amino Acid Analysis.

Experimental Protocols

Materials and Reagents

- **DL-Aspartic acid-d3** (Internal Standard)
- L-Aspartic acid (Analytical Standard)
- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS grade methanol
- Formic acid
- Human plasma (or other biological matrix)
- Microcentrifuge tubes
- Pipettes and tips
- LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Internal Standard Preparation

- L-Aspartic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-aspartic acid in LC-MS grade water.
- **DL-Aspartic acid-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **DL-Aspartic acid-d3** in LC-MS grade water.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Aspartic acid stock solution with water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 μ M).
- Internal Standard Working Solution: Dilute the **DL-Aspartic acid-d3** stock solution to a final concentration of 10 μ M in water.

Sample Preparation Protocol

- Thaw frozen plasma samples on ice.
- In a microcentrifuge tube, add 50 μ L of plasma sample.
- Add 10 μ L of the 10 μ M **DL-Aspartic acid-d3** internal standard working solution to each plasma sample.
- To precipitate proteins, add 150 μ L of ice-cold methanol.^[2]
- Vortex the mixture for 30 seconds.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean microcentrifuge tube.
- For analysis, dilute the supernatant 1:10 with LC-MS grade water.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

- Column: HSS T3 C18 column (2.1 x 150 mm, 1.8 μ m) or equivalent

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient:
 - 0-1 min: 2% B
 - 1-5 min: 2-98% B
 - 5-7 min: 98% B
 - 7-7.1 min: 98-2% B
 - 7.1-10 min: 2% B

Mass Spectrometry (MS) Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - L-Aspartic acid: Precursor ion m/z 134.1 -> Product ion m/z 74.1[3]
 - **DL-Aspartic acid-d3** (IS): Precursor ion m/z 137.0 -> Product ion m/z 91.0[4]
- Dwell Time: 100 ms
- Collision Energy and other MS parameters: Optimize based on the specific instrument used.

Data Presentation

Illustrative Calibration Curve Data

The following table represents an example of a calibration curve for the quantification of L-Aspartic acid.

Standard Concentration (µM)	L-Aspartic acid Peak Area	DL-Aspartic acid-d3 Peak Area	Peak Area Ratio (Analyte/IS)
0.1	1,250	105,000	0.012
0.5	6,300	104,500	0.060
1	12,800	105,200	0.122
5	64,500	104,800	0.615
10	129,000	105,100	1.227
50	650,000	104,900	6.196
100	1,310,000	105,000	12.476

Quantitative Analysis of Quality Control Samples

This table shows representative data for the analysis of quality control (QC) samples at low, medium, and high concentrations.

QC Level	Nominal Concentration (µM)	Measured Concentration (µM)	Accuracy (%)	Precision (%CV)
Low QC	2.5	2.4	96.0	4.5
Mid QC	25	26.2	104.8	3.2
High QC	75	72.8	97.1	2.8

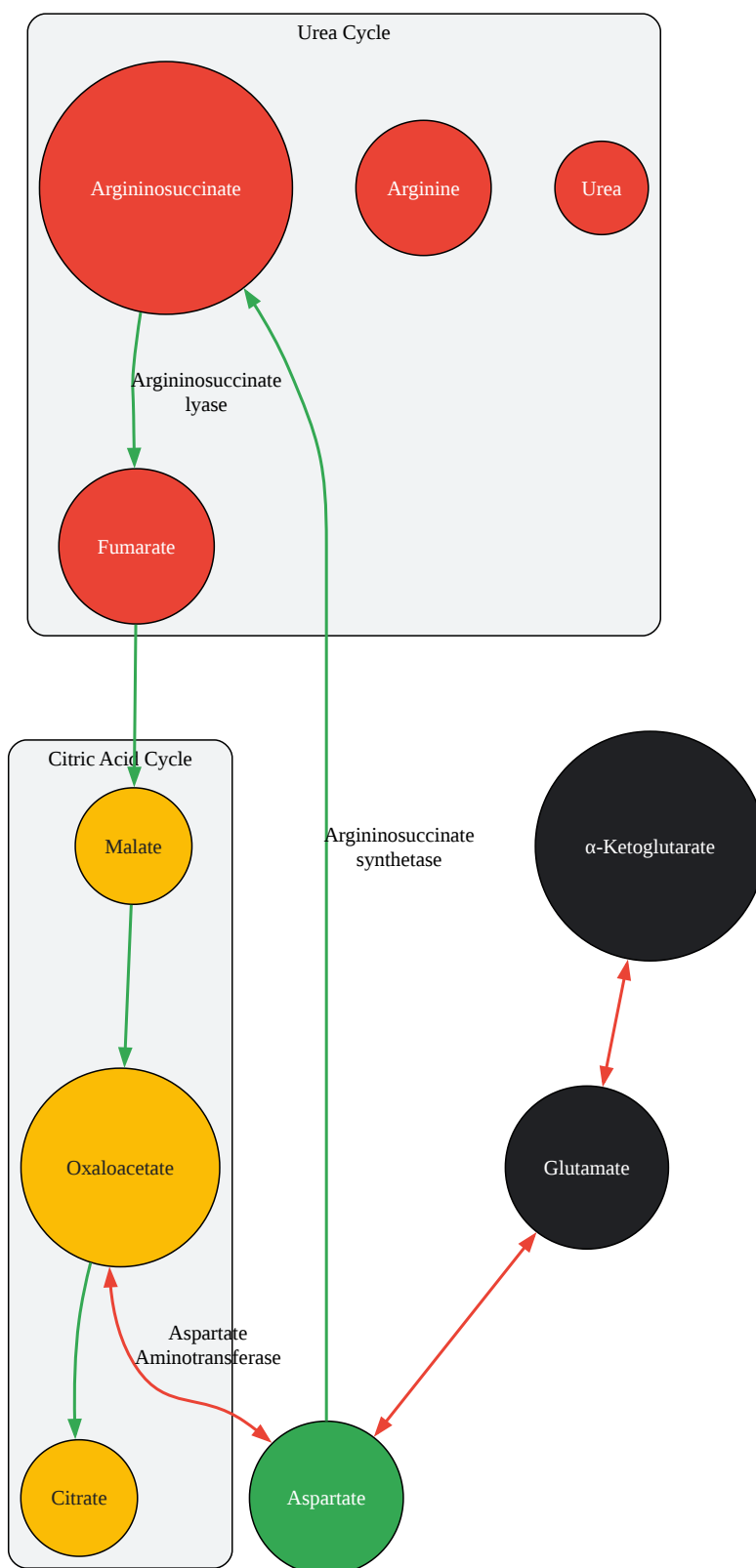
Aspartic Acid Concentration in Human Plasma

The following table provides typical reference ranges for L-Aspartic acid in healthy human plasma.^[5]

Population	Age Group	Concentration Range (µM)
Adults	>18 years	4 - 52
Children	1 - 18 years	4 - 52
Infants	0 - 1 year	4 - 52

Signaling Pathway and Logical Relationships

The diagram below illustrates the central role of aspartate in metabolism, connecting the urea cycle and the citric acid cycle.



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Figure 2. Aspartate's Role in Metabolism.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of L-aspartic acid in human plasma using **DL-Aspartic acid-d3** as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable for applications in clinical research and metabolomics. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and development environments.

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